N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
Description
N-[5-(7-Methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 7-methoxybenzofuran moiety and at position 2 with a furan-2-carboxamide group. This structure combines benzofuran and oxadiazole pharmacophores, which are frequently explored in medicinal chemistry for their biological activities, including antimicrobial, insecticidal, and enzyme-inhibitory properties .
Properties
IUPAC Name |
N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O5/c1-21-10-5-2-4-9-8-12(23-13(9)10)15-18-19-16(24-15)17-14(20)11-6-3-7-22-11/h2-8H,1H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZDAWSYGNMHHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran and oxadiazole intermediates. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
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Step 1: Synthesis of Benzofuran Intermediate
Reagents: 7-methoxybenzofuran, appropriate halogenating agents.
Conditions: Reflux in an organic solvent such as dichloromethane.
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Step 2: Formation of Oxadiazole Ring
Reagents: Hydrazine derivatives, carboxylic acids.
Conditions: Cyclization reaction under acidic or basic conditions.
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Step 3: Coupling with Furan Carboxamide
Reagents: Furan-2-carboxylic acid, coupling agents like EDCI or DCC.
Conditions: Room temperature or slightly elevated temperatures in an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Continuous flow reactors and automated synthesis platforms can be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the benzofuran or oxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 2: Physicochemical Comparison of Oxadiazole Derivatives
*Estimated based on structural similarity.
Antifungal Oxadiazole-Benzamide Derivatives
highlights LMM5 and LMM11, oxadiazole-benzamide compounds with sulfamoyl and cyclohexyl/ethyl groups, respectively, which exhibit antifungal activity . The oxadiazole ring’s role in enhancing metabolic stability is a shared feature, but the substituents dictate specific interactions—e.g., benzofuran may target oxidative enzymes like laccases, as seen in benzofuran-oxadiazole hybrids .
Biological Activity
N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its anticancer properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C19H12N4O4S
- Molecular Weight : 392.3880 g/mol
- CAS Number : 922122-99-4
- IUPAC Name : this compound
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives containing the oxadiazole moiety exhibit considerable cytotoxicity against various cancer cell lines.
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.63 | Induction of apoptosis via caspase activation |
| U937 (Leukemia) | 10.38 | Cell cycle arrest at G1 phase |
| HCT116 (Colon) | 5.13 | Increased p53 expression |
The above table summarizes cytotoxicity data against several cancer cell lines, indicating that the compound demonstrates significant potency compared to established chemotherapeutics like Tamoxifen.
The mechanisms underlying the biological activity of this compound are multifaceted:
- Apoptosis Induction : Flow cytometry assays have shown that treatment with this compound leads to an increase in apoptotic cell populations in MCF-7 cells, suggesting that it triggers programmed cell death pathways.
- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest in the G1 phase, which is critical for preventing cancer cell proliferation.
3. Other Biological Activities
In addition to its anticancer properties, compounds with similar structures have been reported to exhibit:
- Antimicrobial Activity : Some derivatives have shown efficacy against bacterial and fungal strains.
- Anti-inflammatory Effects : Compounds containing oxadiazole rings are known for their anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
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Study on Oxadiazole Derivatives :
A study published in MDPI demonstrated that oxadiazole derivatives exhibit a wide range of biological activities including anticancer effects against leukemia and breast cancer cell lines. The IC50 values ranged from sub-micromolar to micromolar concentrations, indicating strong potential for further development as therapeutic agents . -
Synthesis and Docking Studies :
Research involving the synthesis of similar compounds highlighted their interaction with biological targets through molecular docking studies. These studies suggest that modifications to the oxadiazole ring can enhance biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
